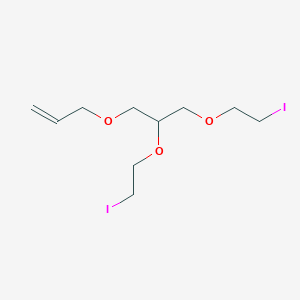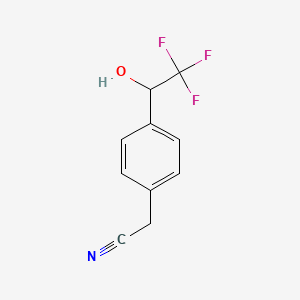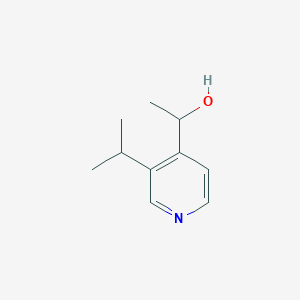
1-(3-Isopropylpyridin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isopropylpyridin-4-yl)ethan-1-ol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an isopropyl group at the 3-position and an ethan-1-ol group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropylpyridin-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropylpyridine with ethylene oxide under basic conditions to introduce the ethan-1-ol group. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine nitrogen, facilitating the nucleophilic attack on the ethylene oxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(3-Isopropylpyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The isopropyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(3-Isopropylpyridin-4-yl)ethanal or 1-(3-Isopropylpyridin-4-yl)ethanoic acid.
Reduction: 1-(3-Isopropylpiperidin-4-yl)ethan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
1-(3-Isopropylpyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(3-Isopropylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Pyridinyl)ethan-1-ol: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
1-(3-Isopropylpyridin-4-yl)methanol: Similar structure but with a methanol group instead of ethan-1-ol, affecting its reactivity and applications.
1-(3-Isopropylpyridin-4-yl)propan-1-ol: Similar structure but with a propan-1-ol group, which may alter its physical and chemical properties.
Uniqueness
1-(3-Isopropylpyridin-4-yl)ethan-1-ol is unique due to the presence of both the isopropyl group and the ethan-1-ol group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial fields.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
1-(3-propan-2-ylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-6-11-5-4-9(10)8(3)12/h4-8,12H,1-3H3 |
InChIキー |
GJQWWADURVGSJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CN=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





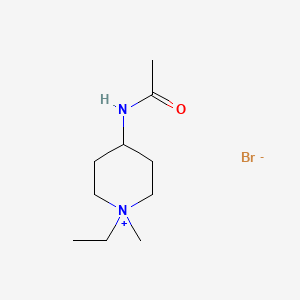
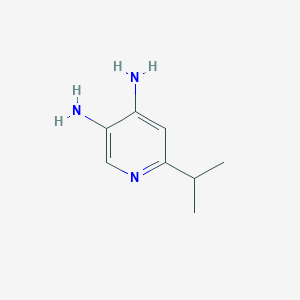

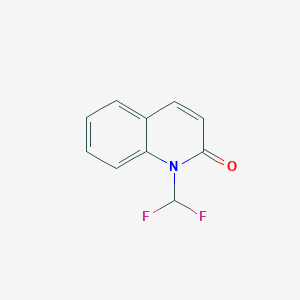
![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)
![10H-5,10-[1,2]benzenoacridophosphine](/img/structure/B12956202.png)
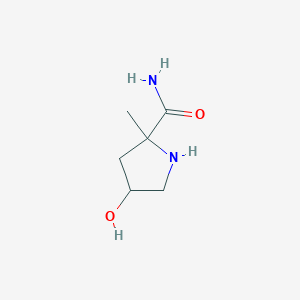
![3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12956210.png)
